molecular formula C7H15NO4S B13518425 Methyl 6-sulfamoylhexanoate

Methyl 6-sulfamoylhexanoate

Cat. No.: B13518425
M. Wt: 209.27 g/mol
InChI Key: YEVKCMGMESHUKF-UHFFFAOYSA-N
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Description

H14O2S. Its CAS number is 20756-86-9 . This compound features a sulfamoyl group (SO2NH2) attached to a hexanoic acid derivative.

Preparation Methods

Synthetic Routes:: The synthesis of methyl 6-sulfamoylhexanoate involves introducing the sulfamoyl group onto the hexanoic acid backbone. While specific synthetic routes may vary, a common approach is the reaction between hexanoic acid and a sulfamoyl chloride derivative. The reaction proceeds as follows:

Hexanoic acid+Sulfamoyl chlorideMethyl 6-sulfamoylhexanoate\text{Hexanoic acid} + \text{Sulfamoyl chloride} \rightarrow \text{this compound} Hexanoic acid+Sulfamoyl chloride→Methyl 6-sulfamoylhexanoate

Reaction Conditions::
  • The reaction typically occurs under anhydrous conditions.
  • Catalysts or reagents such as triethylamine (Et3N) may facilitate the reaction.

Industrial Production:: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized using similar principles.

Chemical Reactions Analysis

Methyl 6-sulfamoylhexanoate can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the sulfamoyl group.

    Reduction Reactions: Reduction of the carbonyl group (C=O) may yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the thiol group (SH) could lead to the corresponding disulfide.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Chemistry::

  • Used as a building block in organic synthesis.
  • May serve as a precursor for other functionalized compounds.
Biology and Medicine::
  • Investigated for potential biological activities (e.g., antimicrobial, anti-inflammatory).
  • May be relevant in drug discovery due to its unique structure.
Industry::
  • Limited information exists on industrial applications, but it could find use in specialty chemicals.

Mechanism of Action

The exact mechanism by which methyl 6-sulfamoylhexanoate exerts its effects remains an area of research. its sulfamoyl group suggests potential interactions with enzymes or receptors.

Comparison with Similar Compounds

While methyl 6-sulfamoylhexanoate is relatively less studied, it shares similarities with other sulfamoyl-containing compounds. Further research is needed to explore its distinct properties and applications.

Properties

IUPAC Name

methyl 6-sulfamoylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c1-12-7(9)5-3-2-4-6-13(8,10)11/h2-6H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVKCMGMESHUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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